An In-depth Technical Guide to ZINC000028464438: A Selective HDAC11 Inhibitor
An In-depth Technical Guide to ZINC000028464438: A Selective HDAC11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound ZINC000028464438, a recently identified selective inhibitor of Histone Deacetylase 11 (HDAC11). This document details its chemical structure, physicochemical properties, biological activity, and the experimental protocols utilized in its characterization. The information presented is intended to support further research and development efforts in the field of epigenetics and targeted therapeutics.
Chemical Identity and Physicochemical Properties
ZINC000028464438 is a novel benzohydroxamate derivative identified through a comparative structure-based virtual screening approach.[1][2] Its chemical identifiers and key physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(4-(benzyloxy)-[1,1'-biphenyl]-3-yl)-N'-hydroxy-4-methoxybenzamide | PubChem |
| CAS Number | 866123-66-2 | MedChemExpress[3] |
| ZINC ID | ZINC000028464438 | ZINC Database |
| Molecular Formula | C₂₁H₁₉N₃O₅ | MedChemExpress[3] |
| Molecular Weight | 393.39 g/mol | MedChemExpress[3] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=CC=C(C=C3)OCC4=CC=CC=C4 | PubChem |
| Calculated LogP | 4.3 | ChemAxon |
| Hydrogen Bond Donors | 2 | ChemAxon |
| Hydrogen Bond Acceptors | 5 | ChemAxon |
| Rotatable Bonds | 6 | ChemAxon |
Biological Activity
ZINC000028464438 has been identified as a selective inhibitor of HDAC11, a class IV histone deacetylase. In vitro enzymatic assays have demonstrated its potency and selectivity.
| Parameter | Value |
| Target | Histone Deacetylase 11 (HDAC11) |
| IC₅₀ | 3.5 µM |
| Selectivity | Minimal inhibition of other HDAC subtypes at 10 µM |
This selective inhibition of HDAC11 suggests its potential as a valuable tool for studying the specific biological functions of this enzyme and as a starting point for the development of novel therapeutics targeting HDAC11-mediated pathways.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature identifying ZINC000028464438 as an HDAC11 inhibitor.
In Vitro HDAC11 Enzymatic Inhibition Assay
This fluorescence-based assay was employed to determine the inhibitory activity of ZINC000028464438 against full-length human HDAC11.
Materials:
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Full-length human HDAC11 (expressed and purified)
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Fluorescent substrate
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Reaction Buffer: 50 mM HEPES, 2 mg/mL BSA, 70 µM TCEP, pH 7.4
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ZINC000028464438 (dissolved in an appropriate solvent, e.g., DMSO)
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Multi-well plates suitable for fluorescence measurements
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Fluorescence plate reader
Procedure:
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Prepare a serial dilution of ZINC000028464438 in the reaction buffer.
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In a multi-well plate, add the HDAC11 enzyme to the reaction buffer.
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Add the various concentrations of ZINC000028464438 to the wells containing the enzyme. Include a control group with no inhibitor.
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Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
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Incubate the plate at a controlled temperature for a specific duration, as optimized for the assay.
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Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 320 nm and 430 nm, respectively.
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Calculate the percentage of inhibition for each concentration of ZINC000028464438 relative to the control.
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Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Virtual Screening Workflow
The identification of ZINC000028464438 was the result of a multi-step virtual screening protocol designed to identify selective HDAC11 inhibitors.[1][2]
Caption: Virtual screening and experimental validation workflow for ZINC000028464438.
Simplified HDAC11 Signaling Context
HDAC11 is known to play a role in various cellular processes, including the regulation of immune responses and metabolic homeostasis. Its inhibition can lead to downstream effects on gene expression and protein function. The following diagram illustrates a simplified, generalized signaling pathway involving HDAC11.
